

Comparative Transcriptomics of Streptomyces under High and Low Paulomycin B Production

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Compound of Interest

Compound Name: Paulomycin B

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This guide provides an objective comparison of the transcriptomic profiles of a **paulomycin B**-producing Streptomyces strain under high-yield and low-yield fermentation conditions. The data presented is a representative model based on published comparative transcriptomic studies of other antibiotic-producing Streptomyces species.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Paulomycins A and B are potent antibiotics effective against Gram-positive bacteria.[\[5\]](#) They are produced by several Streptomyces species, including Streptomyces albus J1074.[\[6\]](#) Understanding the transcriptional regulation of the **paulomycin** biosynthetic gene cluster and related metabolic pathways is crucial for developing rational strategies to enhance antibiotic titers. This guide summarizes the key transcriptomic differences observed when comparing a high-production state, often achieved through optimized fermentation conditions, with a low-production state under standard or nutrient-limited conditions.

Data Presentation: Differentially Expressed Genes

The following table summarizes the key differentially expressed genes in a representative Streptomyces strain under a hypothetical high **paulomycin B** production condition compared to a low production condition. The selection of genes is based on the known **paulomycin** biosynthesis pathway and common regulatory patterns observed in Streptomyces antibiotic production.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)

Gene ID	Putative Function	Fold Change (High vs. Low)	p-value
Paulomycin Biosynthesis Cluster			
plmP	Chorismate utilization	5.8	<0.001
plm1	Glycosyltransferase	6.2	<0.001
plm12	L-paulomycosyl glycosyltransferase	7.1	<0.001
plm13	Acyltransferase	6.5	<0.001
plm15	Paulic acid biosynthesis	4.9	<0.001
Primary Metabolism			
zwf	Glucose-6-phosphate dehydrogenase	2.5	<0.05
gdhA	Glutamate dehydrogenase	3.1	<0.01
accA2	Acetyl-CoA carboxylase alpha chain	2.8	<0.01
Regulatory Genes			
adpA	Pleiotropic regulator	3.5	<0.01
afsR	Global antibiotic synthesis regulator	4.2	<0.001

Experimental Protocols

The methodologies outlined below are representative of those used in comparative transcriptomic studies of *Streptomyces*.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

Strain Cultivation and Fermentation

- Bacterial Strain: *Streptomyces albus* J1074, a known producer of paulomycins.[6]
- Seed Culture: The strain is grown in a seed medium (e.g., TSB) for 48 hours at 30°C and 220 rpm.[3]
- Production Cultures:
 - Low Production: 1 mL of the seed culture is inoculated into a defined minimal medium with limited phosphate and a primary carbon source like glucose.
 - High Production: 1 mL of the seed culture is inoculated into a complex production medium (e.g., R5A or a medium supplemented with soybean oil) known to enhance secondary metabolite production.[3][5] Cultures are grown for 96-120 hours at 30°C and 220 rpm.
- Sample Collection: Mycelia are harvested by centrifugation at specific time points corresponding to low and high **paulomycin B** production, as determined by HPLC analysis of the culture supernatant.

RNA Extraction and Quality Control

- RNA Isolation: Total RNA is extracted from the harvested mycelia using a reliable method such as the TRIzol method or a commercial kit, often involving mechanical disruption (e.g., bead beating) to ensure efficient lysis of *Streptomyces* cells.
- Genomic DNA Removal: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
- RNA Quality and Quantity: The integrity and quantity of the RNA are assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer. High-quality RNA (RIN > 7.0) is used for library preparation.[8]

Library Preparation and RNA Sequencing (RNA-Seq)

- rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

- **Library Construction:** The rRNA-depleted RNA is fragmented, and cDNA is synthesized using random primers. Sequencing adapters are then ligated to the cDNA fragments.
- **Sequencing:** The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of paired-end reads for robust statistical analysis.

Bioinformatic Analysis

- **Quality Control of Reads:** Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
- **Read Mapping:** The high-quality reads are mapped to the reference genome of *Streptomyces albus* J1074.
- **Differential Gene Expression Analysis:** The number of reads mapping to each gene is counted, and differential expression analysis is performed using a package like DESeq2 or edgeR to identify genes with statistically significant changes in expression between high and low production conditions. Genes with a fold change > 2 and a p-value < 0.05 are considered differentially expressed.

Visualizations

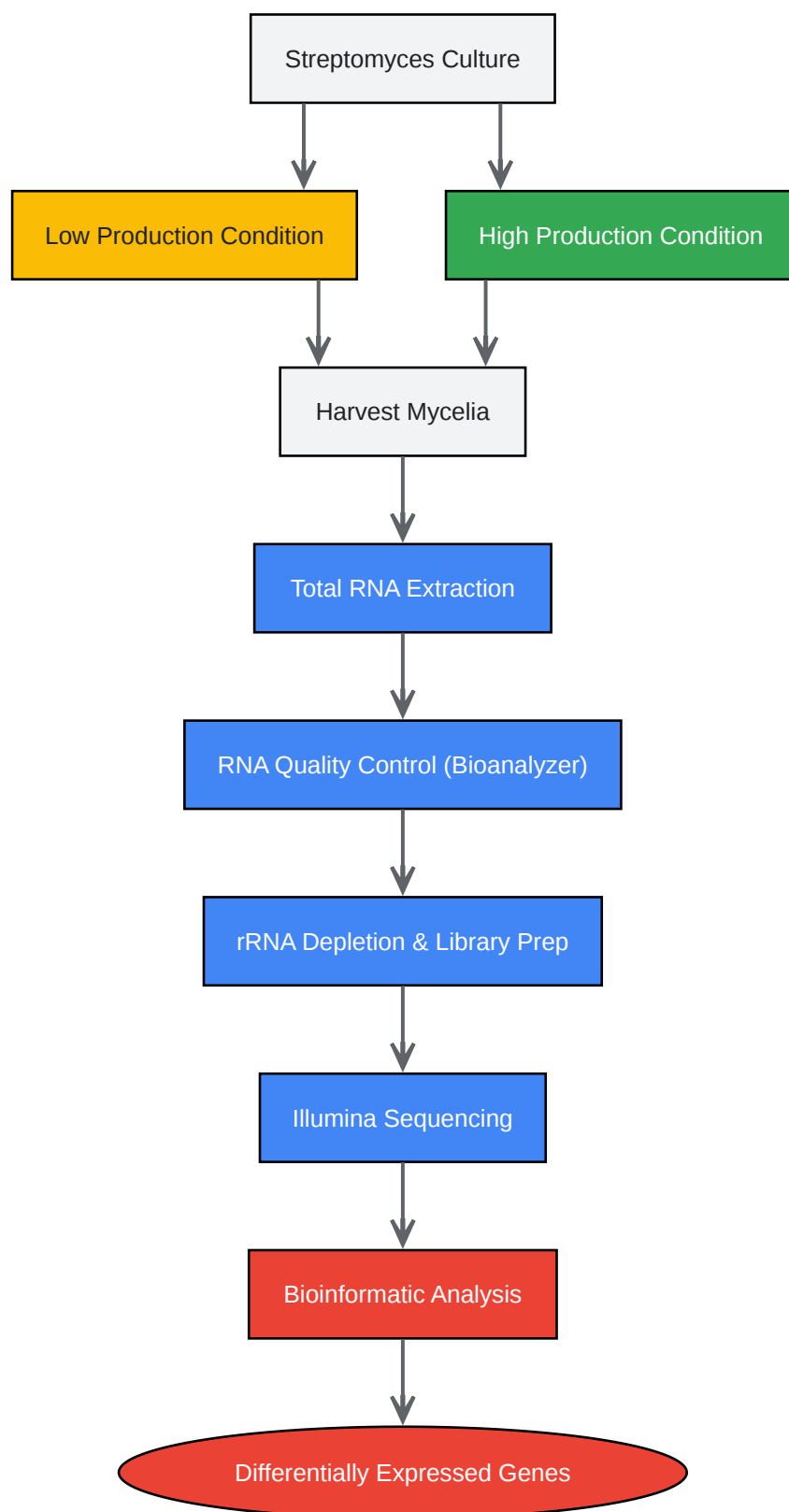
Paulomycin B Biosynthesis Pathway



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Caption: Upregulated genes in the **Paulomycin B** biosynthesis pathway.

Experimental Workflow for Comparative Transcriptomics



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Caption: Workflow for comparative transcriptomic analysis.

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